

# Stereochemistry and Absolute Configuration of (-)-Albine: A Technical Guide

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## Compound of Interest

Compound Name: (-)-Albine

Cat. No.: B1615923

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## Introduction

**(-)-Albine** is a naturally occurring lupin alkaloid characterized by a complex tetracyclic carbon-nitrogen skeleton. As with many natural products, its biological activity is intrinsically linked to its three-dimensional structure. The precise spatial arrangement of atoms, or stereochemistry, dictates how the molecule interacts with chiral biological targets such as enzymes and receptors. Therefore, the unambiguous determination of its absolute configuration is a critical aspect for researchers in medicinal chemistry, chemical biology, and drug development. This technical guide provides a comprehensive overview of the established absolute configuration of **(-)-albine** and the key experimental methodologies employed to elucidate such complex stereochemical details.

## Absolute Configuration of (-)-Albine

The absolute configuration of **(-)-albine** has been determined and is systematically named according to the Cahn-Ingold-Prelog priority rules. The molecule possesses four stereogenic centers within its rigid tricyclic system.

The established absolute configuration is (1R, 2R, 9S, 12R).[1]

The corresponding IUPAC name is (1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.0<sup>2,7</sup>]tridec-5-en-4-one.[1]

**Figure 1:** Structure of **(-)-Albine** with labeled stereocenters.

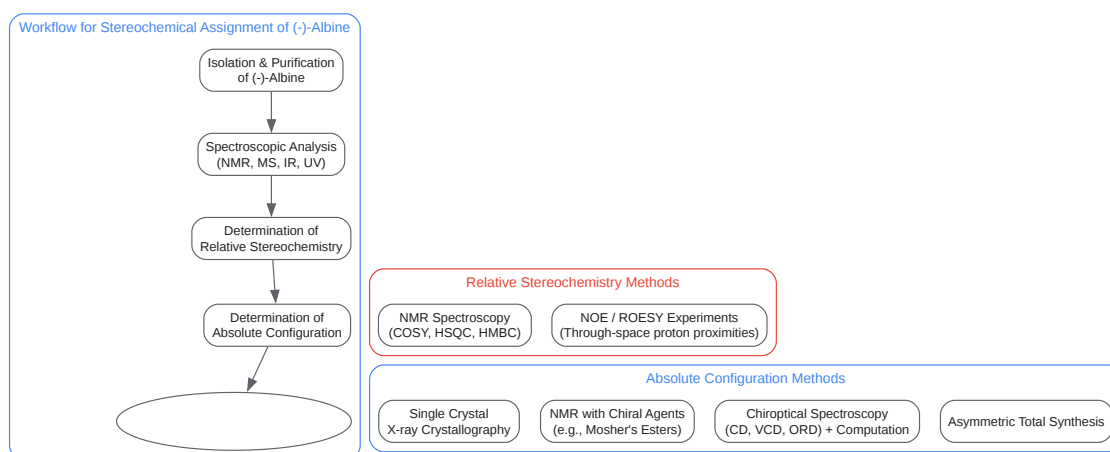
## Physicochemical and Stereochemical Data

The characterization of **(-)-albino** involves the compilation of key physical and chemical data. This information is fundamental for identification, quality control, and comparison between synthetic and natural samples.

Parameter	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>20</sub> N <sub>2</sub> O	[1][2][3][4]
Molecular Weight	232.32 g/mol	[1][2][3]
IUPAC Name	(1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.0 <sup>2,7</sup> ]tridec-5-en-4-one	[1]
Absolute Configuration	1R, 2R, 9S, 12R	[1]
Specific Optical Rotation ([α] <sub>D</sub> )	Data not available in searched literature; typically negative for the levorotatory (-) isomer.	
InChI Key	QJVOZXGJOGJKPT-HOFDXXJLSA-N	[2][3][4]

## Methodology for Stereochemical Determination

The determination of the absolute configuration of a complex molecule like **(-)-albino** relies on a combination of advanced analytical techniques. While the original publication detailing the initial structure elucidation was not retrieved in the search, the following represents the standard modern workflow and experimental protocols used for such a task.



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**Figure 2:** General experimental workflow for determining the stereochemistry of a natural product.

X-ray crystallography is the gold standard for determining the absolute configuration of a molecule, provided a suitable single crystal can be obtained.<sup>[5][6]</sup> It provides an unambiguous 3D map of electron density, revealing the precise spatial arrangement of every atom.

- Crystallization:

- Dissolve highly purified **(-)-albino** in a minimal amount of a suitable solvent (e.g., methanol, acetone, ethyl acetate).
- Screen a wide range of crystallization conditions using techniques like slow evaporation, vapor diffusion (hanging drop or sitting drop), or liquid-liquid diffusion against various anti-solvents (e.g., hexanes, diethyl ether).
- The goal is to obtain single, well-ordered, and defect-free crystals of sufficient size (>0.1 mm in all dimensions).
- Data Collection:
  - Mount a suitable crystal on a goniometer head.[\[7\]](#)
  - Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
  - Place the crystal in a monochromatic X-ray beam (often from a synchrotron source for high intensity).[\[7\]](#)
  - Rotate the crystal and collect a series of diffraction patterns on a detector.[\[6\]](#) Each pattern captures the intensities and positions of the diffracted X-rays.
- Structure Solution and Refinement:
  - Process the diffraction data to determine the unit cell dimensions and space group. For a chiral molecule like **(-)-albino**, the crystal must belong to one of the 65 chiral Sohncke space groups.[\[5\]](#)
  - Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.
  - Build an atomic model into the electron density map.[\[8\]](#)[\[9\]](#)
  - Refine the model against the experimental data, adjusting atomic positions and thermal parameters to improve the fit.

- To determine the absolute configuration, calculate the Flack parameter or Hooft parameter. A value close to 0 for a given configuration (and close to 1 for its inverted counterpart) confirms the absolute stereochemistry. This is most effective when heavier atoms (e.g., S, Cl, Br) are present, but can be achieved with lighter atoms using high-quality data and anomalous dispersion.

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution.<sup>[10][11]</sup> For absolute configuration, it is often used in conjunction with chiral derivatizing or solvating agents.<sup>[12][13]</sup>

- Relative Stereochemistry via NOE/ROESY:
  - Dissolve a sample of **(-)-albino** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, CD<sub>3</sub>OD).
  - Acquire standard 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D NMR spectra (COSY, HSQC, HMBC) to assign all proton and carbon signals.
  - Perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment.
  - Cross-peaks in the resulting spectrum indicate protons that are close in space (<5 Å), even if they are not directly bonded.<sup>[10]</sup>
  - By analyzing the pattern of NOE correlations, the relative orientation of substituents on the stereogenic centers can be deduced, confirming the cis or trans relationships within the rigid ring system.
- Absolute Configuration via Chiral Derivatizing Agents (e.g., Mosher's Acid Method):
  - This method is applicable if the molecule contains a reactive functional group, such as a secondary alcohol or amine. While **(-)-albino** itself lacks this, a synthetic precursor or a derivative could be analyzed this way.
  - React the chiral substrate separately with the (R) and (S) enantiomers of a chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl), to form a pair of diastereomers.<sup>[12][13]</sup>

- Acquire the  $^1\text{H}$  NMR spectra for each diastereomeric product.
- The chiral environment of the MTPA reagent induces different chemical shifts ( $\Delta\delta = \delta\text{S} - \delta\text{R}$ ) for the protons near the stereocenter.
- By systematically analyzing the sign of the  $\Delta\delta$  values for protons on either side of the stereocenter, and applying the established Mosher's model, the absolute configuration of the original alcohol/amine can be assigned.

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.<sup>[14]</sup> These methods are highly sensitive to the molecule's absolute configuration.

- Sample Preparation and Measurement:
  - Dissolve a known concentration of **(-)-albino** in a suitable spectroscopic grade solvent (e.g., acetonitrile, methanol) that is transparent in the desired UV-Vis range.
  - Record the ECD spectrum over a broad wavelength range (e.g., 190-400 nm). The spectrum is a plot of the difference in absorption ( $\Delta\epsilon$ ) versus wavelength. The resulting positive and negative peaks are known as Cotton effects.
- Data Interpretation:
  - Comparison to Known Compounds: The ECD spectrum can be compared to that of structurally related compounds with known absolute configurations. A similar spectrum often implies the same absolute configuration of the core chromophore.
  - Exciton Chirality Method: If the molecule contains two or more interacting chromophores, the sign of the coupled Cotton effects can directly indicate the chirality of their spatial arrangement.<sup>[10]</sup>
  - Computational Prediction: This is the most powerful modern approach.
    - Perform a conformational search for **(-)-albino** using molecular mechanics (MM) or density functional theory (DFT).

- For each low-energy conformer, calculate the theoretical ECD spectrum using time-dependent density functional theory (TD-DFT).
- Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
- Compare the sign and shape of the experimental ECD spectrum to the theoretical spectra calculated for both the (1R, 2R, 9S, 12R) enantiomer and its opposite (1S, 2S, 9R, 12S). A good match between the experimental and one of the theoretical spectra provides strong evidence for that absolute configuration.

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